molecular formula C16H19N B1526275 2-Methyl-2-(4-phenylphenyl)propan-1-amine CAS No. 1225534-81-5

2-Methyl-2-(4-phenylphenyl)propan-1-amine

Katalognummer: B1526275
CAS-Nummer: 1225534-81-5
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: SVNGRFRVZJJPHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-2-(4-phenylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(4-phenylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(4-phenylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-methyl-2-(4-phenylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2,12-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNGRFRVZJJPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(4-phenylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 2-Methyl-2-(4-phenylphenyl)propan-1-amine. This compound, featuring a biphenyl core and a neopentyl-like amine structure, represents a valuable scaffold for researchers in medicinal chemistry and materials science. The biphenyl moiety is a well-established privileged structure in drug discovery, while the gem-dimethyl group adjacent to the aromatic system can impart significant metabolic stability. This document details a multi-step synthesis commencing from commercially available precursors, followed by a rigorous analytical workflow to confirm the structure, purity, and identity of the final compound. All protocols are presented with an emphasis on the underlying chemical principles and rationale, designed to be a self-validating resource for scientists in the field.

Introduction

Chemical Identity and Significance

2-Methyl-2-(4-phenylphenyl)propan-1-amine is a primary amine characterized by a biphenyl group attached to a quaternary carbon center. The structure combines the rigidity and aromatic interactions of the biphenyl system with the steric bulk of a gem-dimethyl group. This unique combination makes it an intriguing building block for the development of novel therapeutic agents and functional materials. The amine functional group provides a reactive handle for further chemical modification, enabling its incorporation into larger, more complex molecular architectures.

Rationale and Potential Applications

The synthesis of novel phenethylamine derivatives is a cornerstone of modern drug development.[1] The biphenyl scaffold, in particular, is prevalent in numerous approved drugs, valued for its ability to engage in pi-stacking interactions and occupy hydrophobic pockets in biological targets.[2] The introduction of a gem-dimethyl group can serve a critical role in blocking metabolic oxidation at the benzylic position, a common metabolic liability that often leads to rapid clearance of drug candidates.[1] Therefore, 2-Methyl-2-(4-phenylphenyl)propan-1-amine serves as a promising starting point for creating analogues with enhanced pharmacokinetic profiles.

Proposed Synthetic Pathway

A multi-step, logical approach is proposed for the synthesis, beginning with the construction of the core carbon skeleton and culminating in the formation of the target primary amine. This pathway was designed for its reliability, utilization of well-established chemical transformations, and the commercial availability of starting materials.

Retrosynthetic Analysis & Strategy

The retrosynthetic strategy hinges on two key transformations: the formation of the primary amine from a nitrile precursor and the construction of the C-C bond to form the quaternary carbon center. The most direct precursor to the target amine is the corresponding nitrile, 2-methyl-2-(4-phenylphenyl)propanenitrile. This nitrile can be synthesized via the α-alkylation of a simpler nitrile, 2-(biphenyl-4-yl)propanenitrile. This intermediate, in turn, can be derived from the commercially available ketone, 4-acetylbiphenyl, through a one-carbon homologation. This approach avoids potentially low-yielding or poorly selective steps and relies on high-conversion reactions.

Detailed Synthesis Protocol

The overall synthetic workflow is depicted below.

SynthesisWorkflow A 4-Acetylbiphenyl B 2-(Biphenyl-4-yl)-2-methylpropanenitrile A->B 1. TosMIC, NaH 2. LDA, CH₃I C 2-Methyl-2-(4-phenylphenyl)propan-1-amine B->C LiAlH₄, THF CharacterizationWorkflow cluster_methods Analytical Methods Crude Crude Product (Post-Workup) Purify Purification (Chromatography) Crude->Purify Structure Structural Elucidation Purify->Structure Purity Purity & Identity Confirmation Structure->Purity NMR ¹H & ¹³C NMR Structure->NMR IR FT-IR Structure->IR MS Mass Spec. Structure->MS Final Characterized Compound Purity->Final HPLC HPLC / GC Purity->HPLC EA Elem. Analysis Purity->EA

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-2-(biphenyl-4-yl)propan-1-amine Receptor Binding: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern drug discovery, in silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between small molecules and their biological targets.[1] This technical guide provides a comprehensive framework for the in silico modeling of the receptor binding profile for 2-Methyl-2-(biphenyl-4-yl)propan-1-amine, a novel chemical entity with potential pharmacological activity. This document outlines a systematic, hypothesis-driven workflow, beginning with target identification and preparation, proceeding through molecular docking and molecular dynamics simulations, and culminating in pharmacophore model generation. It includes detailed protocols and data presentation templates designed to guide researchers in investigating novel compounds. The integration of computational predictions with a clear path toward experimental validation is emphasized as a critical paradigm for robust and efficient drug development.

Part 1: Introduction to In Silico Drug Discovery & the Target Molecule

The Paradigm of Computer-Aided Drug Design (CADD)

Computer-Aided Drug Design (CADD) has become an indispensable pillar of pharmaceutical research, accelerating the journey from a chemical concept to a clinical candidate.[1][2] By simulating molecular interactions computationally, CADD allows researchers to prioritize experiments, reduce costs, and gain mechanistic insights that are often difficult to obtain through traditional laboratory methods alone.[3] These techniques are broadly classified into two categories:

  • Structure-Based Drug Design (SBDD): Employed when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or cryo-electron microscopy.[4][5] SBDD methods, such as molecular docking, predict how a ligand will bind to a receptor's active site.

  • Ligand-Based Drug Design (LBDD): Utilized when a receptor's structure is unknown but a set of molecules with known activity is available.[4][6] LBDD methods, like pharmacophore modeling, identify the shared chemical features required for biological activity.

This guide will primarily focus on an SBDD approach, complemented by the generation of a structure-based pharmacophore model for potential future LBDD applications like virtual screening.

Compound of Interest: 2-Methyl-2-(biphenyl-4-yl)propan-1-amine

The subject of this case study is 2-Methyl-2-(biphenyl-4-yl)propan-1-amine. As a novel or under-characterized molecule, its biological activity is not yet defined in public literature. A structural analysis reveals key features that inform our investigation:

  • Primary Amine (-NH2): This group is protonatable at physiological pH, making it a strong candidate for forming a crucial salt bridge (ionic interaction) with an acidic residue (e.g., Aspartic or Glutamic acid) in a receptor binding pocket.

  • Biphenyl Group: This large, rigid, and hydrophobic moiety is likely to engage in significant hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the target.

  • Tertiary Butyl "Scaffold": The C(CH3)2 core provides a fixed three-dimensional orientation for the amine and biphenyl groups, influencing the molecule's conformational rigidity.

Hypothesis-Driven Target Class Selection: G Protein-Coupled Receptors (GPCRs)

The molecular architecture of our compound strongly suggests that it belongs to the class of ligands that target G Protein-Coupled Receptors (GPCRs).[6][7] GPCRs are a vast family of transmembrane proteins that are among the most important drug targets.[8][9] The rationale for this hypothesis is twofold:

  • Structural Analogy: The phenylalkylamine scaffold is a classic feature of ligands for monoamine GPCRs, such as adrenergic, dopaminergic, and serotonergic receptors.[6]

  • Known Ligand Activity: Similar, smaller molecules like 2-phenyl-propylamine are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a member of the GPCR superfamily.[10] Furthermore, related structures have been investigated as β2-adrenergic receptor agonists.[11]

Therefore, this guide will proceed with the hypothesis that 2-Methyl-2-(biphenyl-4-yl)propan-1-amine is a ligand for a monoaminergic GPCR. For this case study, we will select the Trace Amine-Associated Receptor 1 (TAAR1) as our primary target due to its known affinity for simple amine structures and its relevance in neuropsychiatric disorders, making it a compelling target for novel chemical entities.[12]

Part 2: Foundational Workflow: Target & Ligand Preparation

The fidelity of any in silico model is critically dependent on the quality of the input structures. This section details the meticulous preparation of both the receptor and the ligand, a self-validating process where proper preparation prevents downstream simulation failures and ensures chemical and structural correctness.

Protocol: Receptor Preparation

Objective: To prepare the crystal structure of the human TAAR1 receptor for docking by cleaning the raw PDB file, adding necessary atoms, and ensuring structural integrity.

Methodology:

  • Structure Acquisition: Download the 3D crystal structure of the human TAAR1 receptor from the Protein Data Bank (RCSB PDB). For this guide, we will hypothetically use a PDB entry (e.g., PDB ID: XXXX).

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or AutoDockTools).

    • Remove all non-essential molecules, including water, co-crystallized ligands, ions, and co-factors. The causality here is to create a clean binding site focused solely on the protein-ligand interaction we intend to model.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein structure. Hydrogens are typically absent in crystal structure files but are essential for defining hydrogen bond networks.[13]

    • Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges). This is critical for the scoring function to accurately calculate electrostatic interactions.

  • File Format Conversion: Save the cleaned, protonated receptor structure in the PDBQT file format, which is required by AutoDock Vina and contains atomic charge and type information.

Protocol: Ligand Preparation

Objective: To generate a low-energy, 3D conformation of 2-Methyl-2-(biphenyl-4-yl)propan-1-amine and prepare it for docking.

Methodology:

  • 2D to 3D Conversion:

    • Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structure into a 3D conformation using a computational chemistry tool like Open Babel.[1]

  • Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to find a low-energy conformation of the ligand. This step ensures the starting ligand structure is physically realistic.

  • Charge Assignment and Rotatable Bonds:

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds. The docking algorithm will explore different torsions of these bonds to find the optimal binding pose. The biphenyl bond and the bond connecting the carbon backbone to the amine are key rotatable bonds.

  • File Format Conversion: Save the final prepared ligand structure in the PDBQT format.

Part 3: Core Computational Analysis: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14][15] It is a foundational SBDD technique that provides a static snapshot of the most probable binding mode.

The Docking Workflow

The entire docking process can be visualized as a logical pipeline, ensuring all necessary steps are completed in sequence for a reliable outcome.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ReceptorPrep Receptor Preparation (PDB -> PDBQT) GridBox Define Grid Box (Binding Site Definition) ReceptorPrep->GridBox LigandPrep Ligand Preparation (2D -> 3D -> PDBQT) Docking Run Docking Simulation (AutoDock Vina) LigandPrep->Docking GridBox->Docking Results Analyze Binding Energy & Poses Docking->Results Visualize Visualize Best Pose (Interaction Analysis) Results->Visualize

Caption: A workflow diagram of the molecular docking process.

Protocol: Executing the Docking Simulation

Software: AutoDock Vina

  • Define the Search Space (Grid Box):

    • Load the prepared receptor (PDBQT file) into AutoDockTools.

    • Identify the key residues of the orthosteric binding pocket of TAAR1. For many monoamine GPCRs, a conserved Aspartic acid in transmembrane helix 3 (TM3) is a critical anchor point.

    • Define a 3D grid box that encompasses this entire binding site. The size of the box is a crucial parameter: too small, and it may miss the true binding pose; too large, and it increases computation time and the chance of finding irrelevant poses. A size of 25 x 25 x 25 Å is a common starting point.

  • Configure the Docking Parameters: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically up to 9), ranked by their calculated binding affinity in kcal/mol.

Data Analysis and Interpretation

The primary output to analyze is the binding affinity. A more negative value indicates a stronger predicted interaction.[13] The results for our hypothetical docking run are summarized below.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.80.00
2-9.51.35
3-9.21.87
4-8.92.41

Interpretation: The top-ranked pose with a binding affinity of -9.8 kcal/mol represents the most probable binding mode according to the Vina scoring function. The low Root Mean Square Deviation (RMSD) values among the top poses suggest a well-defined binding pocket where the ligand adopts a consistent set of conformations.

Visualization of Key Binding Interactions

Visual inspection of the top-ranked pose is essential for validating the docking result. The predicted interactions should be chemically sensible.

G cluster_ligand cluster_receptor Ligand Primary Amine Biphenyl Group Asp103 Asp103 (TM3) Ligand:amine->Asp103 Salt Bridge (Ionic) Phe195 Phe195 (TM5) Ligand:biphenyl->Phe195 π-π Stacking Trp264 Trp264 (TM6) Ligand:biphenyl->Trp264 Hydrophobic Tyr289 Tyr289 (TM7) Ligand:biphenyl->Tyr289 Hydrophobic

Caption: Predicted molecular interactions for the top-ranked docking pose.

This analysis reveals that the primary amine forms a predicted salt bridge with the critical Asp103 residue, anchoring the ligand in the pocket. The biphenyl group is stabilized by hydrophobic and π-π stacking interactions with a cluster of aromatic residues, consistent with our initial structural assessment.

Part 4: Advanced Analysis: Binding Dynamics & Pharmacophores

While docking provides a valuable static picture, Molecular Dynamics (MD) simulations offer a deeper understanding of the complex's dynamic behavior over time in a more realistic, solvated environment.[16][17][18]

Protocol: Molecular Dynamics Simulation

Objective: To assess the stability of the top-ranked docking pose and characterize its dynamic interactions over a simulated time period.

Software: GROMACS

  • System Building: The ligand-receptor complex from docking is placed in a simulation box of appropriate dimensions.

  • Solvation: The box is filled with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.[19]

  • Ionization: Sodium (Na+) and Chloride (Cl-) ions are added to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the target temperature (310 K) and equilibrated at the target pressure (1 bar) in two phases (NVT and NPT ensembles). This ensures the system reaches a stable state before the production run.

  • Production MD: A simulation is run for an extended period (e.g., 100 nanoseconds) to collect trajectory data of the atoms' movements over time.

Data Analysis: Stability Over Time

The primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting pose. A stable RMSD that plateaus over time indicates the ligand remains securely bound in the pocket. An unstable, fluctuating RMSD would suggest the initial docking pose was not stable.

Structure-Based Pharmacophore Generation

The stable binding pose confirmed by MD can be used to create a 3D pharmacophore model.[4][8] This model abstracts the key chemical features and their spatial arrangement necessary for binding. It serves as a powerful 3D query for virtual screening of large compound libraries to find other molecules that might bind to the same target.

G HBD H-Bond Donor ARO1 Aromatic HBD->ARO1 6.5 Å HYD Hydrophobic HBD->HYD 4.8 Å ARO2 Aromatic ARO1->ARO2 4.4 Å

Caption: A 3D pharmacophore model derived from the stable binding pose.

This model consists of a hydrogen bond donor (from the amine), two aromatic features (from the biphenyl rings), and a hydrophobic feature (from the tertiary butyl core), all with specific geometric constraints.

Part 5: Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow to predict the binding of a novel compound, 2-Methyl-2-(biphenyl-4-yl)propan-1-amine, to the TAAR1 receptor. The multi-step analysis, from initial docking to MD simulation and pharmacophore modeling, provides strong computational evidence for a stable and specific binding mode characterized by a key salt bridge and extensive hydrophobic interactions.

However, it is imperative to recognize that these findings are predictive. The trustworthiness of this entire process rests on its eventual validation through empirical data. The next logical steps are:

  • Chemical Synthesis: Synthesize 2-Methyl-2-(biphenyl-4-yl)propan-1-amine.

  • Experimental Validation: Perform radioligand binding assays to experimentally determine the binding affinity (Ki) of the synthesized compound for the TAAR1 receptor.

  • Functional Assays: Conduct cell-based functional assays (e.g., cAMP accumulation assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

By bridging robust computational modeling with targeted experimental validation, this workflow exemplifies a modern, efficient strategy for accelerating the discovery and development of novel therapeutics.

Part 6: References

  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. ResearchGate. [Link]

  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC. [Link]

  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. PubMed. [Link]

  • Molecular Dynamics Simulations of Immune Receptors and Ligands. Springer Protocols. [Link]

  • Molecular Dynamics Simulations of Immune Receptors and Ligands. PubMed. [Link]

  • GPCR-Tailored Pharmacophore Pattern Recognition of Small Molecular Ligands. ACS Publications. [Link]

  • MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. MDPI. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]

  • Molecular simulations of drug–receptor complexes... Future Medicinal Chemistry. [Link]

  • Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. PubMed. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia. PubMed. [Link]

  • In Silico 3D Modeling of Binding Activities. Springer Nature Experiments. [Link]

  • 2-Methyl-2-phenylpropan-1-amine | C10H15N. PubChem. [Link]

  • ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine | C17H21N. PubChem. [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.

  • 2-phenyl-propylamine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 2-[[6-[(4-phenylphenyl)methylamino]-9-propan-2-yl-purin-2-yl]amino]butan-1-ol. PubChem. [Link]

Sources

Pre-Clinical Acute Toxicity Assessment: Protocol & Risk Profiling for 2-Methyl-2-(4-phenylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational protocol for the acute toxicity assessment of 2-Methyl-2-(4-phenylphenyl)propan-1-amine . As this compound represents a specialized lipophilic amine (likely a New Chemical Entity or NCE), this guide synthesizes Structure-Activity Relationship (SAR) predictions with rigorous OECD-compliant experimental methodologies.

Executive Summary & Compound Profiling

The compound 2-Methyl-2-(4-phenylphenyl)propan-1-amine presents a unique toxicological profile due to its structural pharmacophore: a primary amine tail shielded by a gem-dimethyl group, attached to a biphenyl (4-phenylphenyl) core.

Structural-Activity Relationship (SAR) Analysis

Before initiating in vivo work, we must understand the mechanistic risks inherent to this structure:

Structural FeatureToxicological ImplicationRisk Level
Biphenyl Core High lipophilicity (LogP > 4.0 est.); potential for bioaccumulation. Known association with hepatic peroxisome proliferation and renal toxicity in rodents [1].[1]High
Gem-Dimethyl Group Steric hindrance at the

-carbon blocks standard

-oxidation and retards deamination. This increases metabolic stability but may force metabolism via aromatic hydroxylation, potentially creating reactive quinone-imine intermediates [2].
Medium
Primary Amine Potential for CNS stimulation (amphetamine-like properties) and hERG channel inhibition (QT prolongation risk) due to the cationic charge at physiological pH [3].High

Phase I: Formulation & Bioavailability Strategy

Critical Challenge: The biphenyl core renders the free base highly insoluble in aqueous media. Administering a suspension can lead to erratic absorption, falsifying toxicity data (false negatives).

Salt Selection & Vehicle Optimization

Do not use the free base for oral gavage. Convert the amine to a Hydrochloride (HCl) or Mesylate salt to improve aqueous solubility.

Recommended Vehicle System: If the salt form remains poorly soluble (>10 mg/mL required for high-dose tier), utilize a lipid-based delivery system to ensure bioavailability.

  • Tier 1: 0.5% Methylcellulose / 0.1% Tween 80 (Standard suspension).

  • Tier 2 (Rescue): PEG 400 (20%) / Saline (80%) or Labrasol® (if microemulsion is needed).

Phase II: In Vitro Pre-Screening (Risk Mitigation)

Before animal exposure, conduct these specific assays to refine the in vivo starting dose and monitoring parameters.

hERG Inhibition Assay (GLP-compliant)

Lipophilic amines are notorious for blocking the hERG potassium channel.

  • Protocol: Automated Patch Clamp (CHO cells).

  • Endpoint: IC50 value.

  • Decision Gate: If IC50 < 10

    
    M, cardiac telemetry must be added to the in vivo acute study to monitor for arrhythmias.
    
Metabolic Stability (Liver Microsomes)

Assess the "Soft Spot" metabolism. The gem-dimethyl group likely blocks N-dealkylation.

  • Assay: Incubate with Human/Rat Liver Microsomes + NADPH.

  • Target: Identify if major metabolites are hydroxylated biphenyls (potential hepatotoxins).

Phase III: In Vivo Acute Oral Toxicity (OECD 423)

We will utilize the OECD Guideline 423 (Acute Toxic Class Method) . This stepwise procedure minimizes animal use while providing a robust GHS classification [4].[2]

Experimental Design
  • Species: Rat (Wistar or Sprague-Dawley), Females (normally more sensitive).

  • Fasting: Animals fasted overnight prior to dosing.

  • Starting Dose: Based on SAR, start at 300 mg/kg .[3] (If in vitro cytotoxicity is high, start at 50 mg/kg).

Stepwise Protocol Workflow

OECD423_Protocol Start Start: Select Starting Dose (e.g., 300 mg/kg) Dose_Group_1 Dose Group 1 (3 Animals) Start->Dose_Group_1 Observation Observe 14 Days (Mortality/Morbidity) Dose_Group_1->Observation Outcome_A 0-1 Deaths Observation->Outcome_A Low Toxicity Outcome_B 2-3 Deaths Observation->Outcome_B High Toxicity Next_Step_High Test Higher Dose (2000 mg/kg) Outcome_A->Next_Step_High Step Up Confirmatory Confirmatory Group (3 Animals at same dose) Outcome_A->Confirmatory If 300mg/kg Next_Step_Low Test Lower Dose (50 mg/kg) Outcome_B->Next_Step_Low Step Down Classification Assign GHS Category (LD50 Cut-off) Next_Step_High->Classification Next_Step_Low->Classification Confirmatory->Classification

Figure 1: Decision tree for OECD 423 Acute Toxic Class Method. This minimizes animals by using small cohorts (n=3) and stepwise dose escalation/de-escalation.

Clinical Observations (The "Irwin Battery")

Due to the amine functionality, specific attention must be paid to CNS signs. Observations must be recorded at 30 min, 1h, 2h, 4h, and daily thereafter.

SystemSpecific Signs to MonitorPotential Mechanism
CNS (Excitatory) Tremors, straub tail, convulsions, hyperactivity.Amine-mediated release of monoamines.
CNS (Depressive) Sedation, ataxia, loss of righting reflex.Post-ictal depression or direct membrane stabilization.
Autonomic Salivation, lacrimation, piloerection, pupil size.Cholinergic/Adrenergic interaction.
Respiratory Gasping, bradypnea.Respiratory center depression (common cause of death in acute amine overdose).

Phase IV: Pathology & Toxicokinetics

Gross Necropsy & Histopathology

At Day 14 (or upon early death), perform full necropsy.

  • Target Organ 1: Liver. Look for hypertrophy, pallor (fatty change), or necrosis. The biphenyl group requires hepatic clearance.

  • Target Organ 2: Kidney. Look for crystalline precipitation in tubules (drug precipitation) or tubular necrosis.

  • Target Organ 3: Heart. If sudden death occurred without preceding convulsions, suspect cardiotoxicity (hERG block).

Toxicokinetics (TK) Satellite

Include a satellite group (3 animals/dose) for blood sampling at 1h, 4h, and 24h.

  • Reasoning: Highly lipophilic drugs often have a large Volume of Distribution (Vd). Plasma levels may be low despite high tissue toxicity.

  • Analytic Method: LC-MS/MS.

Predicted Metabolic Pathway & Toxicity Logic

Understanding why toxicity occurs is as important as observing that it occurs.

Metabolism_Tox Parent 2-Methyl-2-(4-phenylphenyl) propan-1-amine CYP_Ring CYP450 (Ring Hydroxylation) Parent->CYP_Ring Major Path MAO_Block MAO/Deamination (BLOCKED by Gem-Dimethyl) Parent->MAO_Block Steric Hindrance Hydroxy_Met Hydroxylated Biphenyl (Phase I) CYP_Ring->Hydroxy_Met Accumulation Tissue Accumulation (CNS/Fat) MAO_Block->Accumulation Prolonged Half-life Quinone Quinone-Imine (Reactive Intermediate) Hydroxy_Met->Quinone Bioactivation Glucuronide O-Glucuronide (Excretion) Hydroxy_Met->Glucuronide Detoxification Hepatotox Hepatotoxicity (Protein Adducts) Quinone->Hepatotox

Figure 2: Predicted metabolic fate. The gem-dimethyl group blocks standard amine degradation, potentially shifting metabolism toward ring hydroxylation and reactive intermediate formation.

References

  • Umeda, Y., et al. (2002).[4] "Carcinogenicity of biphenyl in F344 rats." Journal of Occupational Health, 44(4), 233-241.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.

  • Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 92(3), 1393-1478.

  • OECD. (2001). "Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals.

  • ICH. (2009). "Guidance M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials." International Conference on Harmonisation.

Sources

Quantum Chemical Characterization of 2-Methyl-2-(4-phenylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a high-precision quantum chemical protocol for the characterization of 2-Methyl-2-(4-phenylphenyl)propan-1-amine . This molecule represents a challenging class of CNS-active scaffolds characterized by a lipophilic biphenyl tail, a sterically hindered quaternary center, and a polar primary amine headgroup.

Accurate modeling of this system requires addressing three specific computational hurdles:

  • The Biphenyl Torsion: Standard DFT functionals often fail to predict the correct inter-ring twist angle due to poor dispersion modeling.

  • The Gem-Dimethyl Effect: The quaternary carbon at position 2 introduces significant steric bulk, restricting the conformational freedom of the amine tail (Thorpe-Ingold effect).

  • Basicity Prediction: Accurate pKa calculation is critical for predicting blood-brain barrier (BBB) permeability, requiring isodesmic thermodynamic cycles rather than direct free energy calculations.

Molecular Architecture & Computational Strategy

Structural Deconstruction

The molecule consists of a biphenyl core attached to a neopentyl-like amine chain .

  • Core: 4-phenylphenyl (Biphenyl).

  • Linker: Quaternary Carbon (C2) substituted with two methyl groups.

  • Headgroup: Primary amine (

    
    ).
    
Selection of Level of Theory

To capture the non-covalent interactions between the phenyl rings and the alkyl chain, dispersion-corrected Density Functional Theory (DFT-D) is mandatory.

ComponentRecommendationCausal Justification
Functional

B97X-D
or M06-2X
Biphenyl systems have a rotational barrier of ~2 kcal/mol. Standard B3LYP over-stabilizes planar structures.

B97X-D includes long-range dispersion corrections essential for accurate twist angles [1].
Basis Set def2-TZVP Triple-zeta quality is required to minimize Basis Set Superposition Error (BSSE) in the aromatic stacking regions.
Solvation SMD (Water) The SMD (Solvation Model based on Density) provides superior parameterization for

of charged species (ammonium cations) compared to standard PCM [2].

Protocol: Conformational Landscape Analysis

The steric bulk of the gem-dimethyl group creates a high-energy barrier for rotation. A simple geometry optimization will likely trap the molecule in a local minimum. A systematic conformational search is required.

The Workflow

The following diagram illustrates the self-validating workflow for generating the Boltzmann-weighted ensemble.

ConformerWorkflow Start Input Structure (3D Coordinates) Rotors Identify Rotatable Bonds 1. Biphenyl Torsion 2. C1-C2 Bond 3. N-C1 Bond Start->Rotors Search Stochastic Search (Monte Carlo/MMFF94) Range: 0-360° Rotors->Search Filter Energy Filter Cutoff: 5.0 kcal/mol Search->Filter DFT_Opt DFT Optimization (ωB97X-D/def2-SVP) Filter->DFT_Opt Freq Frequency Calculation (Verify NImag=0) DFT_Opt->Freq Final Boltzmann Ensemble & Global Minimum Freq->Final

Caption: Systematic workflow for identifying the global minimum conformer, accounting for biphenyl twisting and steric hindrance.

Critical Torsion Parameters

When setting up the scan, ensure the following dihedrals are sampled:

  • 
     (Biphenyl Twist):  Define atoms 
    
    
    
    . Expect minima near
    
    
    (solution) or
    
    
    (gas phase).
  • 
     (Amine Orientation): 
    
    
    
    . This determines if the amine lone pair interacts with the
    
    
    -system of the biphenyl ring (cation-
    
    
    interaction in the protonated state).

Protocol: High-Accuracy pKa Prediction

Direct calculation of pKa (


) is prone to large errors (1 kcal/mol error 

0.73 pKa units). For this amine, use the Isodesmic Reaction Scheme , which cancels out systematic errors in the solvation energy of the proton [3].
The Isodesmic Cycle

We use a reference amine with a known experimental pKa (e.g., Benzylamine, pKa = 9.33) to calculate the relative basicity.

Reaction:



IsodesmicCycle Gas_L Gas Phase Drug-NH3(+) + Ref-NH2 Gas_R Gas Phase Drug-NH2 + Ref-NH3(+) Gas_L->Gas_R ΔG(gas) Sol_L Solution Phase Drug-NH3(+) + Ref-NH2 Gas_L->Sol_L ΔG(solv, reactants) Sol_R Solution Phase Drug-NH2 + Ref-NH3(+) Gas_R->Sol_R ΔG(solv, products) Sol_L->Sol_R ΔG(soln)

Caption: Thermodynamic cycle for isodesmic pKa calculation. This method cancels errors associated with the proton solvation energy.

Calculation Steps
  • Optimize all 4 species (Drug-neutral, Drug-cation, Ref-neutral, Ref-cation) at

    
    B97X-D/def2-TZVP (Gas Phase).
    
  • Calculate Frequencies to obtain Thermal Corrections (

    
    ).
    
  • Single Point Energy in Solvent (SMD-Water) to get

    
    .
    
  • Compute

    
    : 
    
    
    
    
  • Derive pKa:

    
    
    

Electronic Structure & Reactivity Descriptors

To aid in metabolic stability prediction (CYP450 oxidation sites), calculate the following descriptors on the global minimum.

Frontier Orbitals (FMO)
  • HOMO Location: Likely localized on the amine nitrogen (lone pair). High energy HOMO indicates susceptibility to oxidation.

  • LUMO Location: Likely distributed over the biphenyl system.

Electrostatic Potential (ESP) Mapping

Generate the ESP surface to visualize the lipophilic/hydrophilic split.

  • Protocol: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.

  • Expected Feature: A distinct "hydrophobic tail" (biphenyl) and "polar head" (amine). The gem-dimethyl group will appear as a steric shield, potentially reducing metabolic access to the

    
    -carbons.
    

Data Reporting Standard

When reporting results for this molecule, use the following table structure to ensure reproducibility.

PropertyValue (Calc)UnitMethod/Basis
Total Energy (

)
-XXX.XXXXXHartree

B97X-D/def2-TZVP
ZPE Correction 0.XXXXXHartreeHarmonic Approx.
Dipole Moment X.XXDebyeGas Phase
Biphenyl Twist Angle 44.2DegreesGlobal Minimum
Predicted pKa 9.XXLog unitsIsodesmic (Ref: Benzylamine)
LogP (Implicit) X.XLog unitsSMD-Solvation Energy diff

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link

Methodological & Application

Application Note: A Multi-Assay Strategy for Characterizing 2-Methyl-2-(4-phenylphenyl)propan-1-amine as a Modulator of the S1P1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for developing and implementing a suite of cell-based assays to characterize the pharmacological activity of 2-Methyl-2-(4-phenylphenyl)propan-1-amine. Given its structural characteristics, we hypothesize that this compound may act as a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR) of significant therapeutic interest. We detail three orthogonal assay platforms designed to build a complete functional profile of the compound: a Gαi-coupled cAMP modulation assay, a β-arrestin recruitment assay, and a receptor internalization assay. This multi-assay approach enables not only the determination of potency and efficacy but also the potential identification of biased signaling, providing critical insights for drug development professionals.

Introduction: The S1P1 Receptor as a Therapeutic Target

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a high-affinity GPCR for the endogenous lipid mediator, sphingosine-1-phosphate (S1P).[1] S1P1 is critically involved in regulating numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular development.[2][3] Its central role in the immune system has made it a successful target for treating autoimmune diseases like multiple sclerosis.[4]

Pharmacological modulation of S1P1 can lead to receptor internalization, which functionally antagonizes the receptor by removing it from the cell surface, thereby preventing lymphocytes from egressing from lymph nodes.[2][4] This mechanism is a key strategy in modern immunomodulatory drug design. Therefore, developing robust cell-based assays to identify and characterize novel S1P1 modulators like 2-Methyl-2-(4-phenylphenyl)propan-1-amine is a critical step in the drug discovery pipeline.[5][6]

The Dual Signaling Pathways of S1P1

Upon agonist binding, S1P1 initiates signals through two principal pathways. Understanding these pathways is fundamental to designing a comprehensive screening strategy.

  • G-protein Dependent Signaling: S1P1 couples exclusively to the Gαi family of G-proteins.[3] Activation of Gαi leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[7][8] This pathway is a classic measure of canonical GPCR activation.

  • β-Arrestin Mediated Signaling: Like most GPCRs, agonist-bound S1P1 is phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[9] β-arrestin recruitment serves two functions: it desensitizes the G-protein signal and mediates receptor internalization into endosomes.[10] This pathway can be measured independently of G-protein coupling and provides a distinct readout of receptor activation.[11]

S1P1_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm Compound 2-Methyl-2-(4-phenylphenyl)propan-1-amine S1P1 S1P1 Receptor Compound->S1P1 Binds G_protein Gαi/βγ S1P1->G_protein Activates Arrestin β-Arrestin S1P1->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization Mediates ATP ATP ATP->AC Substrate

Caption: S1P1 receptor dual signaling pathways.

A Strategic Workflow for Assay Development

A robust characterization of a novel compound requires more than a single assay. Our proposed workflow utilizes three distinct assays to build a comprehensive pharmacological profile, mitigating the risk of false negatives and enabling the detection of complex signaling behavior such as biased agonism.

Assay_Workflow start Start: Compound Synthesis (2-Methyl-2-(4-phenylphenyl)propan-1-amine) primary_screen Primary Screen: β-Arrestin Recruitment Assay start->primary_screen hit_confirmation Hit Confirmation & Potency Determination primary_screen->hit_confirmation secondary_cAMP Secondary Assay: Gαi cAMP Inhibition Assay data_synthesis Data Synthesis: Profiling (Efficacy, Potency, Bias) secondary_cAMP->data_synthesis secondary_internalization Orthogonal Assay: Receptor Internalization secondary_internalization->data_synthesis hit_confirmation->secondary_cAMP hit_confirmation->secondary_internalization end Lead Optimization data_synthesis->end

Caption: Recommended workflow for compound characterization.

Assay Protocol 1: Gαi-Mediated cAMP Inhibition Assay

This assay quantifies the compound's ability to activate the S1P1-Gαi pathway by measuring the inhibition of forskolin-stimulated cAMP production.[7] We will utilize a luminescence-based assay, such as Promega's cAMP-Glo™, for its high sensitivity and compatibility with high-throughput screening.[11]

Principle

The assay is based on the principle that cAMP stimulates protein kinase A (PKA), consuming ATP in the process. After cell lysis and PKA reaction, the remaining ATP is detected using a luciferase reaction. A lower luminescent signal corresponds to a higher initial cAMP concentration. For Gαi-coupled receptors, the cells are first stimulated with forskolin to raise basal cAMP levels. An agonist of the Gαi-coupled receptor will inhibit adenylyl cyclase, leading to lower cAMP levels and thus a higher luminescent signal compared to forskolin-only treated cells.[7][11]

Detailed Protocol
  • Cell Culture: Culture HEK293 cells stably expressing human S1P1 (HEK293-S1P1) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate selection antibiotic (e.g., G418).

  • Cell Plating:

    • Harvest cells and resuspend in serum-free DMEM to a density of 0.25 x 10⁶ cells/mL.

    • Dispense 20 µL of the cell suspension (5,000 cells/well) into a 384-well solid white assay plate.

    • Incubate at 37°C, 5% CO₂ for 18-24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock of 2-Methyl-2-(4-phenylphenyl)propan-1-amine in DMSO.

    • Perform a serial dilution (1:3) in DMSO to create a 10-point concentration curve.

    • Dilute these DMSO stocks 1:100 into assay buffer (e.g., HBSS with 1 mM IBMX) to create 2X final compound solutions.

  • Assay Procedure (Agonist Mode):

    • Prepare a 2X Forskolin solution (e.g., 20 µM in assay buffer) to achieve a final concentration that yields ~80% of the maximal cAMP response (EC₈₀). This concentration must be optimized empirically.

    • Add 20 µL of assay buffer to columns designated for "No Forskolin" controls.

    • Add 20 µL of the 2X Forskolin solution to all other wells.

    • Add 20 µL of the 2X compound solutions to the appropriate wells. Add 20 µL of assay buffer with 1% DMSO to control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection (Following cAMP-Glo™ Kit Instructions):

    • Add 40 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature.

    • Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.

    • Add 80 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes.

  • Data Acquisition: Read luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Normalize the data: Set the signal from the "No Forskolin" wells as 100% inhibition and the signal from the "Forskolin + Vehicle" wells as 0% inhibition.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration causing 50% inhibition of forskolin response), which corresponds to the EC₅₀ for the Gαi-mediated agonist effect.

Quantitative Data & Quality Control
ParameterExample ValueAcceptance Criteria
Test Compound EC₅₀ 15 nM-
Reference Agonist (S1P) EC₅₀ 2 nMWithin 3-fold of historical average
Z'-factor 0.75> 0.5
Signal-to-Background (S/B) > 10> 5

Assay Protocol 2: β-Arrestin Recruitment Assay

This assay directly measures the interaction between the activated S1P1 receptor and β-arrestin, independent of G-protein signaling. We describe a protocol based on the DiscoverX PathHunter® technology, which uses enzyme fragment complementation (EFC).[12]

Principle

In this system, the S1P1 receptor is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the two fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.[12]

Detailed Protocol
  • Cell Culture: Use a commercially available cell line, such as PathHunter® eXpress S1P1 CHO-K1 β-Arrestin cells (e.g., DiscoverX #93-0207E2). Culture according to the manufacturer's protocol.

  • Cell Plating:

    • Thaw and resuspend the cryopreserved cells directly into the provided Cell Plating Reagent at the density recommended by the manufacturer (e.g., 10,000 cells/well).

    • Dispense 20 µL of the cell suspension into a 384-well white, clear-bottom assay plate.

    • Incubate at 37°C, 5% CO₂ overnight.[13]

  • Compound Addition (Agonist Mode):

    • Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO.

    • Dilute the compound plates to a 5X final concentration in assay buffer.

    • Add 5 µL of the 5X compound solution to the cell plates. For controls, add 5 µL of assay buffer with vehicle (DMSO).

    • Incubate for 90 minutes at 37°C.[13]

  • Detection (Following PathHunter® Kit Instructions):

    • Allow the PathHunter® Detection Reagent cocktail to equilibrate to room temperature.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read chemiluminescence on a standard plate reader.

  • Data Analysis:

    • Normalize the data: Set the signal from vehicle-treated wells as 0% activity and the signal from a saturating concentration of a reference agonist (e.g., S1P) as 100% activity.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ (maximal effect).

Quantitative Data & Quality Control
ParameterExample ValueAcceptance Criteria
Test Compound EC₅₀ 25 nM-
Test Compound Eₘₐₓ 95% (relative to S1P)-
Reference Agonist (S1P) EC₅₀ 3 nMWithin 3-fold of historical average
Z'-factor 0.80> 0.5

Assay Protocol 3: Receptor Internalization Assay

This assay provides a phenotypic readout of receptor activation by visualizing and quantifying the translocation of S1P1 from the cell membrane to intracellular compartments.[4] This can be achieved using high-content imaging of cells expressing a fluorescently-tagged S1P1 receptor.

Principle

Cells stably expressing human S1P1 fused to a green fluorescent protein (S1P1-EGFP) are used. In the basal state, the fluorescence is localized at the plasma membrane. Upon agonist stimulation, the S1P1-EGFP is internalized into endocytic vesicles, appearing as bright fluorescent puncta within the cytoplasm. The degree of internalization can be quantified using automated image analysis software.[8]

Detailed Protocol
  • Cell Culture: Culture U2OS or HEK293 cells stably expressing S1P1-EGFP (e.g., from Thermo Fisher Scientific, #K1577) in the recommended medium.

  • Cell Plating:

    • Seed 10,000 cells per well into a 96-well or 384-well black, clear-bottom imaging plate.

    • Incubate for 24-48 hours to allow for adherence and normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Replace the culture medium in the cell plate with the compound-containing medium. Include vehicle-only and reference agonist controls.

    • Incubate for 60 minutes at 37°C, 5% CO₂.[8]

  • Cell Staining and Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS.

    • Add a nuclear counterstain, such as Hoechst 33342, to aid in cell segmentation during image analysis.

  • Image Acquisition:

    • Acquire images using a high-content imaging system (e.g., Molecular Devices ImageXpress or Thermo Fisher CellInsight).

    • Capture images in two channels: DAPI (for nuclei) and FITC/GFP (for S1P1-EGFP).

  • Image Analysis:

    • Use an image analysis software to define cell boundaries (using nuclei as a starting point).

    • Develop an algorithm to identify and quantify the number and/or intensity of fluorescent puncta (internalized receptors) within the cytoplasm of each cell.

    • The "puncta count per cell" or "total puncta intensity per cell" is the primary readout.

  • Data Analysis:

    • Normalize the data to vehicle (0%) and a reference agonist (100%).

    • Plot the normalized response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Quantitative Data & Quality Control
ParameterExample ValueAcceptance Criteria
Test Compound EC₅₀ 22 nM-
Reference Agonist (S1P) EC₅₀ 4 nMWithin 3-fold of historical average
Z'-factor 0.65> 0.5
Maximal Fold-Increase in Puncta 8-fold over basal> 4-fold

Synthesizing the Data: Uncovering Biased Agonism

By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of 2-Methyl-2-(4-phenylphenyl)propan-1-amine across the three distinct assays, we can construct a detailed pharmacological profile. If the compound shows significantly different relative efficacies for the G-protein pathway versus the β-arrestin pathway when compared to the endogenous ligand (S1P), it is considered a "biased agonist."

Biased_Agonism cluster_ligands Ligands cluster_pathways Signaling Pathways S1P Endogenous Ligand (S1P) Receptor S1P1 Receptor S1P->Receptor Compound_A Biased Agonist (e.g., Compound A) Compound_A->Receptor G_Pathway Gαi Pathway (cAMP↓) Compound_A->G_Pathway Preferential Activation Arrestin_Pathway β-Arrestin Pathway (Internalization) Compound_A->Arrestin_Pathway Receptor->G_Pathway Balanced Activation Receptor->Arrestin_Pathway Balanced Activation

Caption: Biased agonism at the S1P1 receptor.

A biased agonist might preferentially activate the G-protein pathway over β-arrestin recruitment, or vice-versa. This phenomenon is of high therapeutic interest as it could allow for the separation of desired therapeutic effects from unwanted side effects. For example, a compound that is potent in the β-arrestin internalization assay (promoting lymphocyte sequestration) but weak in the Gαi assay might offer a different therapeutic profile than a balanced agonist.

Conclusion

This application note outlines a robust, multi-faceted strategy for the in-depth characterization of 2-Methyl-2-(4-phenylphenyl)propan-1-amine as a potential S1P1 receptor modulator. By employing assays that interrogate distinct signaling pathways—Gαi-mediated cAMP inhibition, β-arrestin recruitment, and receptor internalization—researchers can obtain a high-confidence pharmacological profile. This approach not only validates hits from primary screens but also provides crucial mechanistic insights, such as the potential for biased agonism, that are essential for guiding lead optimization and further drug development efforts.

References

  • Bantscheff, M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (n.d.). S1PR1. Wikipedia. Available at: [Link]

  • Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. PubMed. Available at: [Link]

  • Schubbert, S., et al. (2019). Inhibition of Sphingosine Phosphate Receptor 1 Signaling Enhances the Efficacy of VEGF Receptor Inhibition. Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Molecular Devices. Available at: [Link]

  • Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Molecular Devices. Available at: [Link]

  • Spiegel, S., & Milstien, S. (2011). Sphingosine 1-phosphate signalling. PMC - NIH. Available at: [Link]

  • Tao, R., et al. (2019). The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. Frontiers in Pharmacology. Available at: [Link]

  • Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol. Available at: [Link]

  • Experimental Drug Development Centre (EDDC). (n.d.). Cellular Assay Development. ASTAR*. Available at: [Link]

  • Gonzalez-Cabrera, P. J., et al. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PMC - NIH. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Eurofins DiscoverX. Available at: [Link]

  • Li, S., et al. (2019). A piggyBac-based TANGO GFP assay for high throughput screening of GPCR ligands in live cells. PMC - NIH. Available at: [Link]

  • Chen, G., et al. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PLOS ONE. Available at: [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. Available at: [Link]

  • Mire-Sluis, A., et al. (2013). A guide for potency assay development of cell-based product candidates. BioProcess International. Available at: [Link]

  • Wertalik, P. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Drug Discovery and Development. Available at: [Link]

  • National Center for Biotechnology Information. (2006). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the Molecular Libraries Program. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • Laroche, G., & Zighal, M. (2019). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. JoVE. Available at: [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]

  • Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Yang, D., et al. (2015). Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays). Methods in Molecular Biology. Available at: [Link]

  • Lee, H., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. MDPI. Available at: [Link]

  • Jones, R. L., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. Available at: [Link]

Sources

Topic: In Vitro Metabolism of 2-Methyl-2-(4-phenylphenyl)propan-1-amine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for investigating the in vitro metabolism of 2-Methyl-2-(4-phenylphenyl)propan-1-amine, a primary amine with a biphenyl scaffold. Understanding the metabolic fate of novel chemical entities is a cornerstone of modern drug discovery, directly influencing their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety.[1][2] This guide details the underlying scientific principles of hepatic metabolism, offers predictive insights into the compound's biotransformation, and presents a detailed, step-by-step protocol for conducting metabolism studies using liver microsomes. The protocol is designed to be self-validating through the inclusion of critical controls and is supported by workflows for robust data acquisition and interpretation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Principles: The Rationale Behind the Method

The liver is the primary organ responsible for drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[3][4] Our experimental model, liver microsomes, are vesicles of the endoplasmic reticulum isolated from liver homogenates.[5] They are a robust and widely used in vitro tool because they contain a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II).[4][6]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on a parent compound, typically making it more polar. The CYP enzyme family is the most significant contributor to this phase.[7] These heme-containing monooxygenases catalyze a variety of oxidative reactions.[7][8] For these reactions to occur, a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), is required to provide the necessary reducing equivalents. Due to the rapid consumption of NADPH in the reaction, a NADPH regenerating system is employed to maintain a constant supply, ensuring the reaction proceeds under linear conditions for an extended period.[9][10][11]

For 2-Methyl-2-(4-phenylphenyl)propan-1-amine, the primary sites susceptible to CYP-mediated oxidation are:

  • Aromatic Hydroxylation: The addition of a hydroxyl group (-OH) to either of the phenyl rings. This is a common metabolic pathway for aromatic compounds.[7][12]

  • Aliphatic Hydroxylation: Oxidation of the methyl groups attached to the tertiary carbon.

  • N-Oxidation: Direct oxidation of the primary amine group to form a hydroxylamine or nitroso derivative.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug, or its Phase I metabolites, with endogenous polar molecules, which drastically increases water solubility and facilitates excretion.[3] Microsomes are rich in UGTs, which catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a nucleophilic functional group.[13][14] The primary amine of our test compound and any hydroxylated metabolites from Phase I are potential sites for N- and O-glucuronidation, respectively.[15]

Predicted Metabolic Pathways

Based on the structure of 2-Methyl-2-(4-phenylphenyl)propan-1-amine, we can predict several major metabolic transformations. Identifying these metabolites involves detecting specific mass shifts from the parent compound using high-resolution mass spectrometry.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450, NADPH) cluster_phase2 Phase II Metabolism (UGT, UDPGA) Parent 2-Methyl-2-(4-phenylphenyl) propan-1-amine (Parent, M) M_plus_16_Aro Aromatic Hydroxylation (M+16) Parent->M_plus_16_Aro Oxidation M_plus_16_Ali Aliphatic Hydroxylation (M+16) Parent->M_plus_16_Ali Oxidation M_plus_16_N N-Oxidation (M+16) Parent->M_plus_16_N Oxidation M_plus_176_N N-Glucuronide (M+176) Parent->M_plus_176_N Glucuronidation M_plus_16_plus_176 O-Glucuronide (M+16+176) M_plus_16_Aro->M_plus_16_plus_176 Glucuronidation M_plus_16_Ali->M_plus_16_plus_176 Glucuronidation

Caption: Predicted metabolic pathways for 2-Methyl-2-(4-phenylphenyl)propan-1-amine.

Table 1: Expected Mass Shifts for Metabolite Identification
Metabolic ReactionCofactor(s)Mass Change (Da)Potential Metabolite
Oxidation (Hydroxylation, N-Oxidation)NADPH+15.99Hydroxylated or N-oxide metabolite
N-GlucuronidationUDPGA+176.03Direct conjugate of the primary amine
O-GlucuronidationNADPH, UDPGA+192.02Conjugate of a hydroxylated metabolite

Application Protocol: Metabolic Stability Assessment

This protocol outlines the procedure for determining the metabolic stability of the test compound in human liver microsomes (HLM). The primary endpoint is the rate of disappearance of the parent compound over time, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[16]

Materials and Reagents
Reagent/MaterialRecommended SpecificationsStorage
Test Compound10 mM stock in DMSO-20°C
Pooled Human Liver Microsomes (HLM)Protein concentration ~20 mg/mL-80°C
Potassium Phosphate Buffer100 mM, pH 7.44°C
NADPH Regenerating System (e.g., RapidStart™)Solution A (NADP+, G6P), Solution B (G6PDH) or pre-mixed-20°C
UDPGA trisodium salt50 mM stock in water-20°C
Acetonitrile (ACN)LC-MS Grade, containing an internal standard (e.g., 100 ng/mL Verapamil)Room Temp.
96-well Incubation PlatePolypropylene, low-bindingRoom Temp.
96-well Collection PlatePolypropyleneRoom Temp.
Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis A Prepare Reagent Stocks (Buffer, Compound, Cofactors) C Prepare Master Mix (Buffer + Microsomes) A->C B Thaw Liver Microsomes on Ice B->C E Pre-incubate Plate for 5 min C->E D Add Test Compound to Plate (Final Conc. 1 µM) D->E F Initiate Reaction with NADPH/UDPGA E->F G Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold ACN + IS F->G H Centrifuge Plate (4000 g, 10 min, 4°C) G->H I Transfer Supernatant to Collection Plate H->I J Analyze by LC-MS/MS I->J

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Incubation Procedure

1. Reagent Preparation:

  • Prepare a working solution of the test compound (e.g., 100 µM in 50% ACN/water) from the 10 mM DMSO stock. This minimizes the final DMSO concentration in the incubation to ≤0.1%.[17]

  • Prepare the NADPH regenerating system according to the manufacturer's instructions to achieve a final concentration of ~1 mM NADPH.[9][11]

  • On ice, dilute the HLM stock with 100 mM potassium phosphate buffer (pH 7.4) to achieve a working concentration of 1 mg/mL.

2. Incubation Setup:

  • The final incubation volume will be 200 µL. Set up reactions in a 96-well plate as described in Table 2.

  • Pre-incubation: Add the HLM working solution and buffer to the wells containing the test compound. Mix and pre-incubate the plate at 37°C for 5 minutes with gentle agitation.[18]

  • Reaction Initiation: Initiate the reactions by adding the NADPH regenerating system. For Phase II assessment, add UDPGA (final concentration ~2 mM) along with NADPH.

Table 2: Incubation Mixture Composition

ComponentVolume (µL)Final ConcentrationPurpose
100 mM Phosphate Buffer, pH 7.478100 mM (system)Maintain physiological pH
HLM Working Solution (1 mg/mL)1000.5 mg/mLEnzyme source
Test Compound (100 µM)21.0 µMSubstrate
Pre-Incubate at 37°C for 5 min
NADPH Regenerating System (10X)201X (e.g., 1 mM NADPH)Phase I Cofactor
Total Volume 200

3. Control Incubations (Essential for Data Integrity):

  • Time Zero (T0): Quench the reaction with cold ACN immediately after adding the NADPH. This accounts for non-enzymatic degradation and establishes the initial concentration.

  • No NADPH Control: Replace the NADPH regenerating system with buffer. This identifies any metabolism independent of CYP enzymes.

  • Heat-Inactivated Control: Use microsomes that have been pre-heated (e.g., 50°C for 15 min) to denature enzymes. This confirms that compound loss is enzyme-mediated.

4. Reaction Termination and Sample Processing:

  • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 min), terminate the reaction by adding 400 µL of cold ACN containing an internal standard (IS).

  • Seal the plate, vortex thoroughly, and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To monitor the peak area of the parent compound relative to the internal standard over time.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system is ideal for both quantifying the parent drug and identifying unknown metabolites.[19]

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+), is typical for amine-containing compounds.

    • Data Acquisition: Perform a full scan to search for predicted metabolites and a targeted MS/MS scan (Selected Reaction Monitoring, SRM) for the parent compound for accurate quantification.

Data Analysis and Interpretation

1. Calculate Percent Remaining: For each time point, calculate the percent of the parent compound remaining using the following formula: % Remaining = ( (Peak Area of Analyte / Peak Area of IS) at Time X / (Peak Area of Analyte / Peak Area of IS) at Time 0 ) * 100

2. Determine In Vitro Half-Life (t½):

  • Plot the natural log (ln) of the percent remaining versus time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Slope = -k

  • t½ (min) = 0.693 / k

3. Calculate Intrinsic Clearance (CLint):

  • Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound.[16]

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Example Interpretation:

  • High CLint (>50 µL/min/mg): The compound is rapidly metabolized. May exhibit high first-pass metabolism and low oral bioavailability in vivo.

  • Moderate CLint (5 - 50 µL/min/mg): The compound has intermediate metabolic stability.

  • Low CLint (<5 µL/min/mg): The compound is metabolically stable. Clearance is likely not primarily driven by hepatic metabolism.

Troubleshooting

IssuePossible CauseSuggested Solution
No metabolism observed (Parent compound does not decrease) 1. Inactive enzymes (improper storage).2. Inactive NADPH cofactor.3. Compound is not a substrate for microsomal enzymes.1. Verify microsome storage and handling. Run a positive control with a known substrate (e.g., testosterone).2. Use freshly prepared or validated NADPH.3. Consider other in vitro systems like hepatocytes, which contain cytosolic enzymes.
Rapid disappearance at T0 1. Non-specific binding to plastic.2. Chemical instability in buffer.1. Use low-binding plates. Include 0.1% BSA in the incubation buffer.2. Analyze the "No NADPH" and "Heat Inactivated" controls to diagnose.
High variability between replicates 1. Inconsistent pipetting.2. Poor mixing.3. Inefficient protein precipitation.1. Calibrate pipettes. Use a multichannel pipette for additions.2. Ensure thorough vortexing after additions and before centrifugation.3. Ensure ACN is cold and added rapidly. Vortex immediately.

References

  • NADPH RapidStart Regeneration System for Extended Metabolism | BioiVT Blogs. (2018). BioIVT. [Link]

  • Configure RapidStart™ NADPH Regenerating System. (n.d.). BioIVT. [Link]

  • Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. (2024). Frontiers in Plant Science. [Link]

  • RapidStart™ NADPH Regenerating System. (n.d.). Xenotech. [Link]

  • Development of an in Vitro Assay for the Investigation of Metabolism-Induced Drug Hepatotoxicity. (2008). PubMed. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (n.d.). PMC. [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. [Link]

  • In vitro drug metabolism using liver microsomes. (2004). PubMed. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Research @ Flinders. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2020). ResearchGate. [Link]

  • The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. (2015). ResearchGate. [Link]

  • Cytochrome P450 Mediated Drug Metabolism. (2015). Royal Society of Chemistry. [Link]

  • Metabolite identification (liver microsomes, human). (n.d.). Eurofins. [Link]

  • Rapid LC-MS Drug Metabolite Profiling Using Microsomal Enzyme Bioreactors in a Parallel Processing Format. (n.d.). PMC. [Link]

  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. (2014). Frontiers in Cellular Neuroscience. [Link]

  • Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. (2007). LCGC International. [Link]

  • Metabolite Profiling & Structural Elucidation. (n.d.). Charles River Laboratories. [Link]

  • In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. (2022). PubMed. [Link]

  • Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. (2003). ResearchGate. [Link]

  • Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. (2013). PubMed. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). MDPI. [Link]

  • Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. (n.d.). PMC. [Link]

  • The UDP-glycosyltransferase (UGT) superfamily: new members, new functions, and novel paradigms. (2019). Physiological Reviews. [Link]

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (2023). ResearchGate. [Link]

  • Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. (n.d.). PMC. [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Chemistry. [Link]

  • In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2021). MDPI. [Link]

  • 2-Methyl-2-phenylpropan-1-amine. (n.d.). PubChem. [Link]

  • 2-Methyl-1-phenylpropan-2-amine hydrochloride. (n.d.). PharmaCompass. [Link]

  • The role of amine oxidases in xenobiotic metabolism. (2006). UTMB Research Expert Profiles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(4-phenylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(4-phenylphenyl)propan-1-amine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve higher yields and purity.

Overview of the Synthetic Strategy

The synthesis of 2-Methyl-2-(4-phenylphenyl)propan-1-amine, a tertiary alkyl primary amine, is most effectively achieved through a two-stage process. The core of this strategy is the Ritter reaction , a powerful method for converting tertiary alcohols into N-alkyl amides, which are then hydrolyzed to the target primary amine.[1][2][3]

Stage 1: Precursor Synthesis. The required tertiary alcohol, 2-(4-biphenylyl)-2-propanol, is synthesized via a Grignard reaction. Stage 2: Amine Formation. The alcohol is converted to the corresponding N-acetyl amide via the Ritter reaction with acetonitrile, followed by hydrolysis to yield the final product.

The overall workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Formation (Ritter Reaction & Hydrolysis) A 4-Bromobiphenyl C 4-Biphenylylmagnesium bromide (Grignard Reagent) A->C THF B Magnesium (Mg) B->C THF E 2-(4-Biphenylyl)-2-propanol C->E D Acetone D->E 1. Add Grignard 2. Aqueous Work-up G N-(2-(4-biphenylyl)propan-2-yl)acetamide (Amide Intermediate) E->G Ritter Reaction F Acetonitrile (CH3CN) + Strong Acid (e.g., H2SO4) F->G I 2-Methyl-2-(4-phenylphenyl)propan-1-amine (Final Product) G->I Hydrolysis H Acid or Base Hydrolysis (e.g., HCl or NaOH) H->I

Caption: Overall synthetic workflow for 2-Methyl-2-(4-phenylphenyl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (< 50%). What are the most common points of failure?

A low overall yield can typically be traced to two key areas: the Ritter reaction itself or the final hydrolysis step.

  • Ritter Reaction Inefficiency: This is the most common culprit. The intermediate tertiary carbocation is prone to a side reaction: elimination. Instead of being trapped by the nitrile, it can lose a proton to form the alkene byproduct, 2-(4-biphenylyl)prop-1-ene . This is often favored by excessive heat.

  • Incomplete Hydrolysis: The N-acetyl amide intermediate is very stable. Incomplete hydrolysis will result in the amide being a major contaminant in your final product, thus lowering the isolated yield of the desired amine.

  • Work-up Losses: Emulsion formation during the basic work-up of the amine can lead to significant mechanical losses.

Q2: During the Ritter reaction, I see a significant non-polar byproduct by TLC/GC-MS. What is it and how can I prevent it?

This byproduct is almost certainly the elimination product, 2-(4-biphenylyl)prop-1-ene . The reaction mechanism proceeds via a tertiary carbocation formed from the precursor alcohol in strong acid.[4][5] This carbocation has two primary fates: nucleophilic attack by the nitrile (desired) or elimination of a proton (undesired).

To minimize alkene formation:

  • Temperature Control: Add the strong acid (e.g., H₂SO₄) to the solution of alcohol in acetonitrile at a low temperature (0-5 °C) to control the initial exotherm. Allowing the reaction to get too hot during this addition phase will strongly favor elimination.

  • Acid Choice: While sulfuric acid is standard, consider alternative catalysts that can promote the reaction under milder conditions. Bismuth salts or solid-supported acids like Amberlyst-15 have been shown to be effective and may reduce elimination byproducts.[6]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.

Q3: My final product is difficult to purify. Column chromatography gives me smearing and poor separation. What are the alternatives?

Primary amines are notoriously difficult to purify via standard silica gel chromatography due to their basicity. They can streak and bind irreversibly to the acidic silica.

  • Alternative 1: Acid-Base Extraction. Before any chromatography, perform a rigorous acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, DCM) and extract with dilute aqueous HCl (e.g., 1M). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like the amide intermediate or alkene byproduct) in the organic layer. You can then basify the aqueous layer with NaOH and re-extract your purified amine back into an organic solvent.

  • Alternative 2: Crystallization/Recrystallization. If the amine is a solid, direct crystallization is a powerful purification technique. If the free base is an oil, it can often be converted to a stable, crystalline salt (e.g., hydrochloride or oxalate salt) which is much easier to purify by recrystallization.

  • Alternative 3: Modified Chromatography. If chromatography is necessary, use a modified stationary phase. A short plug of basic alumina can be effective. Alternatively, you can pre-treat silica gel by slurrying it with a solvent containing a small amount of triethylamine (~1-2%) to neutralize the acidic sites before packing the column.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Caption: Troubleshooting decision tree for common synthesis problems.

Quantitative Data Summary

For optimal results in the Ritter reaction stage, consider the following parameters.

ParameterRecommended ConditionRationale & Citation
Reagent Ratio Alcohol : H₂SO₄ : AcetonitrileThe nitrile should be used in large excess, often as the solvent, to outcompete other nucleophiles and side reactions.[5][7]
Temperature 0-5 °C (Acid Addition)Minimizes exothermic decomposition and formation of alkene byproducts.[8]
Room Temp (Reaction)Allows the reaction to proceed to completion without excessive energy input that could favor elimination.[9]
Catalyst Conc. H₂SO₄ (98%)The classic and effective strong acid catalyst required to generate the carbocation.[1]
Alternative CatalystsBismuth salts or solid acids (Amberlyst-15) can offer milder conditions and potentially higher yields.[6]

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All experiments should be conducted by trained personnel in a proper fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(4-Biphenylyl)-2-propanol (Precursor)
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 eq) to the flask.

  • Grignard Formation: Add a solution of 4-bromobiphenyl (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine may be needed to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux for an additional 1 hour.

  • Reaction: Cool the Grignard solution to 0 °C. Add a solution of acetone (1.05 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography to yield the pure tertiary alcohol.[10][11]

Protocol 2: Ritter Reaction and Hydrolysis to 2-Methyl-2-(4-phenylphenyl)propan-1-amine
  • Ritter Reaction Setup: In a round-bottom flask, dissolve 2-(4-biphenylyl)-2-propanol (1.0 eq) in acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add concentrated sulfuric acid (H₂SO₄, ~2.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-4 hours).

  • Quench: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Amide Isolation & Hydrolysis:

    • Option A (Direct Hydrolysis): Neutralize the quenched mixture with a strong base (e.g., 6M NaOH) until basic (pH > 12). Extract the crude amide with ethyl acetate. Concentrate the organic layer and add aqueous hydrochloric acid (e.g., 6M HCl). Reflux the mixture for 12-24 hours until TLC/LC-MS confirms complete conversion of the amide to the amine.

    • Option B (Isolate Amide First): Neutralize the quenched mixture with NaHCO₃ solution and extract the N-acetyl amide intermediate with ethyl acetate. Purify the amide if necessary. Then, proceed with the hydrolysis step as described above. This is a longer but cleaner procedure.[8]

  • Final Work-up: After hydrolysis is complete, cool the acidic solution to 0 °C. Carefully make the solution strongly basic (pH > 12) by adding concentrated NaOH solution.

  • Extraction & Purification: Extract the liberated amine with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate (K₂CO₃). Concentrate under reduced pressure to yield the crude amine. Purify as described in the FAQ section (acid-base extraction or crystallization).

References

  • Ritter reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Mechanism of Ritter reaction. (2024, November 11). Filo. Retrieved February 23, 2026, from [Link]

  • Ritter Reaction. (2022, January 11). [Video]. YouTube. Retrieved February 23, 2026, from [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Alcohols to Amines. (2023, December 21). Chemistry Steps. Retrieved February 23, 2026, from [Link]

  • Ritter Reaction. (2019, January 11). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Transforming Alcohols to Amines: A One-Pot Approach. (2026, January 8). Oreate AI Blog. Retrieved February 23, 2026, from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Conversion of long-chain terminal alcohols and secondary amines into tertiary amines using dichlorotris(triphenylphosphine)ruthenium(II) as catalyst. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022, August 13). PMC. Retrieved February 23, 2026, from [Link]

  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. (n.d.). FULIR. Retrieved February 23, 2026, from [Link]

  • Substrate scope of the Ritter reaction under optimised conditions. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides. (2009, March 6). PubMed. Retrieved February 23, 2026, from [Link]

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.). Google Patents.
  • Ritter reaction is a good method for preparing primary amines containing a . (n.d.). Allen. Retrieved February 23, 2026, from [Link]

  • The application of the Ritter reaction in the synthesis of amides 3. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 2-Methyl-2-phenylpropan-1-amine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-(4-biphenylyl)propionic acid. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. Retrieved February 23, 2026, from [Link]

Sources

Minimizing by-product formation in 2-Methyl-2-(4-phenylphenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis

The synthesis of 2-Methyl-2-(4-phenylphenyl)propan-1-amine presents a unique "perfect storm" of synthetic challenges due to the convergence of three structural features:

  • The Gem-Dimethyl Effect: The quaternary carbon

    
     to the nitrogen creates significant steric hindrance (neopentyl position). This drastically slows down the reduction of the intermediate imine.
    
  • The Biphenyl Core: This moiety imposes solubility constraints, often requiring non-polar co-solvents that may be incompatible with standard polar hydrogenation media.

  • The Primary Amine Target: Primary amines are highly reactive nucleophiles, prone to reacting with their own precursors (imines) to form secondary amine dimers.

This guide prioritizes Chemoselectivity and Reaction Completeness .

Troubleshooting Guide: Impurity Profiling

Use this diagnostic table to identify the root cause of impurities observed in your LC-MS or NMR data.

Observed ImpurityStructure TypeProbable CauseMechanismCorrective Action
Impurity A Aldehyde (R-CHO)Incomplete ReductionThe steric bulk of the gem-dimethyl group stabilizes the intermediate imine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

). Upon aqueous workup, the unreduced imine hydrolyzes to the aldehyde.
Increase Temperature/Time: The second reduction step (Imine

Amine) has a higher activation energy. Switch Reagent: Use

with

or increase

pressure (>50 bar).
Impurity B Secondary Amine (Dimer)CondensationThe product amine attacks the intermediate imine:

.
Ammonia Saturation: Add 7M

in MeOH (for hydrogenation) to shift the equilibrium. High Dilution: Run the reaction more dilute to reduce intermolecular collisions.
Impurity C Cyclohexyl-benzene Over-ReductionThe biphenyl ring is partially saturated. Common with highly active catalysts (Pt, Rh) or prolonged reaction times.Catalyst Poisoning: Switch to Raney Nickel (less active toward aromatics) or use Pd/C with strict temperature control (<40°C).
Impurity D Benzyl Alcohol Cannizzaro / ReductionIf Impurity A (Aldehyde) forms, it can be further reduced to the alcohol during workup or by residual hydride.Dry Workup: Ensure the imine is fully reduced before adding water.

Visualizing the Impurity Cascade

The following diagram illustrates the kinetic competition between the desired pathway and the by-product traps.

G Nitrile Nitrile Precursor (R-CN) Imine Hindered Imine (R-CH=NH) Nitrile->Imine Step 1: Fast Reduction Target Target Primary Amine (R-CH2-NH2) Imine->Target Step 2: Slow Reduction (Sterically Hindered) Aldehyde Impurity A: Aldehyde (Hydrolysis Product) Imine->Aldehyde Aqueous Workup (If Step 2 incomplete) Dimer Impurity B: Secondary Amine (Dimer) Target->Dimer Attack on Imine

Optimized Experimental Protocols

Method A: Catalytic Hydrogenation (Scalable & Cleanest)

Best for: Large scale (>5g), preventing aluminum emulsions.

The Challenge: The biphenyl group is poorly soluble in pure methanol, but good solubility is required for hydrogenation. The Fix: Use a co-solvent system (THF/MeOH) and Ammonia.

  • Solvent Preparation: Prepare a mixture of THF:Methanol (1:1) . The THF dissolves the biphenyl; the Methanol is required for the ammonia solubility.

  • Additive: Saturate the Methanol portion with Ammonia gas or use commercial 7N

    
     in MeOH.
    
    • Why? Ammonia competes with the product amine for the imine, suppressing Dimer (Impurity B) formation [1].

  • Catalyst: Use Raney Nickel (approx. 20 wt%) .

    • Why? Raney Ni is less likely to saturate the biphenyl ring (Impurity C) compared to Platinum or Palladium at high pressures.

  • Conditions:

    • Pressure: 50–60 bar (700–800 psi) . Crucial: High pressure is needed to force the reduction of the sterically hindered imine.

    • Temperature: 50°C . Do not exceed 60°C to avoid ring saturation.

  • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.

Method B: Chemical Hydride Reduction ( )

Best for: Small scale (<1g), laboratory exploration.

The Challenge:


 (LAH) often stalls at the imine stage due to the steric bulk of the gem-dimethyl group.
The Fix:  Use 

to form "Mixed Hydrides" (Alane,

), which are smaller and more electrophilic [2].
  • Activation: Suspend

    
     (1.5 equiv) in dry MTBE  or THF  at 0°C.
    
  • Optional Promoter: Add anhydrous

    
     (1.5 equiv) carefully. Stir for 15 mins.
    
    • Mechanism:[1][2]

      
      . Alane (
      
      
      
      ) is less bulky than the aluminate anion and coordinates better to the hindered nitrile.
  • Addition: Add the nitrile (dissolved in THF) dropwise.

  • Reflux: Warm to room temperature, then Reflux for 3–6 hours .

    • Critical: Room temperature is often insufficient for the neopentyl-like reduction. Heat is required to drive the Imine

      
       Amine step.
      
  • Fieser Workup (Strictly Required):

    • To x grams of LAH, add:

      • x mL Water[3][4]

      • x mL 15% NaOH[3]

      • 3x mL Water[3]

    • Why? This produces a granular white precipitate (aluminate salts) rather than a gelatinous emulsion, preventing product entrapment.

FAQ: Expert Troubleshooting

Q1: I see a peak at M+1 = 224 (Target + 15) in LCMS. What is it? A: This is likely the Methyl-imine or a solvent adduct. However, check for oxidation . If you used Methanol/Air, you might have formed a formaldehyde adduct (Imine). Ensure solvents are degassed.

Q2: My yield is low, and I isolated the starting material. Did the steric hindrance stop the reaction? A: Unlikely to stop it completely. Nitrile reduction is exothermic. If you recovered starting material, your catalyst might be poisoned (check for sulfur in your starting material synthesis) or your hydride reagent was wet. Tip: If using LAH, ensure you see gas evolution upon addition. If not, your reagent is dead.

Q3: Can I use


 to reduce this nitrile? 
A: No.  Sodium Borohydride is not strong enough to reduce nitriles to amines efficiently.[5] It requires activation with Cobalt (

) or Nickel salts (

)—known as the "Borohydride Reduction". This is a dirty reaction for this specific substrate and often leads to high amounts of Impurity B (Dimer) [3].

Q4: The biphenyl ring keeps precipitating during hydrogenation. A: This "coating" of the catalyst stops the reaction. Switch to 2-Methyltetrahydrofuran (2-MeTHF) as your solvent. It has excellent solubility for biphenyls and is stable to hydrogenation conditions.

References

  • Nitrile Hydrogenation Selectivity

    • Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines."
    • URL:[Link]

    • Context: Discusses the role of ammonia in suppressing secondary amine formation.[6][7]

  • Mixed Hydride Reduction (Alane)

    • Source: Nystrom, R. F. (1955). "Reduction of Organic Compounds by Mixed Hydrides." Journal of the American Chemical Society.
    • URL:[Link]

    • Context: Standard protocol for enhancing LAH reactivity using Aluminum Chloride.
  • Borohydride-Nickel Reduction Issues

    • Source: ChemGuide. "Reduction of Nitriles."[5][6][7][8][9][10]

    • URL:[Link]

    • Context: Limit

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Methyl-2-(4-phenylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(4-phenylphenyl)propan-1-amine, a biphenyl derivative, represents a significant scaffold in medicinal chemistry and materials science. Its structural motif is found in compounds investigated for various therapeutic applications, including as receptor antagonists.[1] The synthesis of this compound and its analogs is a critical step in the exploration of their potential activities. This guide provides a comparative analysis of viable synthetic routes to 2-Methyl-2-(4-phenylphenyl)propan-1-amine, offering insights into the strategic considerations and experimental details for each pathway. We will delve into two primary strategies, each commencing from a different commercially available or readily accessible starting material.

Route 1: Synthesis via Friedel-Crafts Acylation and Subsequent Reductive Amination

This approach leverages the classic Friedel-Crafts acylation to construct the carbon skeleton, followed by a reductive amination to install the primary amine functionality. This route is advantageous due to the relatively low cost of the starting materials and the robustness of the chemical transformations involved.

Experimental Protocol

Step 1: Synthesis of 1-(Biphenyl-4-yl)-2-methylpropan-1-one

The synthesis begins with the Friedel-Crafts acylation of biphenyl with 2-methylpropanoyl chloride.[2] A Lewis acid, such as aluminum chloride (AlCl₃), is employed to activate the acyl chloride for electrophilic aromatic substitution.[2]

  • Reaction: Biphenyl is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), and cooled in an ice bath.

  • Catalyst: Anhydrous aluminum chloride is added portion-wise to the stirred solution.

  • Reagent Addition: 2-Methylpropanoyl chloride is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring it over crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Step 2: Reductive Amination to 2-Methyl-2-(4-phenylphenyl)propan-1-amine

The resulting ketone, 1-(Biphenyl-4-yl)-2-methylpropan-1-one, is then converted to the target primary amine via reductive amination. This transformation can be achieved in a one-pot reaction using a suitable ammonia source and a reducing agent.

  • Reaction: The ketone is dissolved in a protic solvent like methanol or ethanol.

  • Ammonia Source: An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.

  • Reducing Agent: A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture. The choice of reducing agent is critical; these milder hydrides are selective for the imine intermediate over the ketone starting material.

  • pH Control: The reaction pH is maintained in a weakly acidic range (typically pH 6-7) to facilitate imine formation without deactivating the amine.

  • Reaction Conditions: The reaction is stirred at room temperature for an extended period, often overnight.

  • Work-up: The reaction is quenched, and the solvent is removed. The residue is then taken up in an organic solvent and washed with an aqueous base to remove unreacted reagents. The organic layer is dried and concentrated to yield the crude amine, which can be further purified by chromatography or salt formation.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate generated by the reaction of the acyl chloride with the Lewis acid catalyst. This highly electrophilic species then attacks the electron-rich biphenyl ring, preferentially at the para position due to steric hindrance. The subsequent reductive amination involves the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is then reduced by the hydride reagent to yield the final primary amine.

Data Summary
StepReactionKey ReagentsTypical YieldPurity
1Friedel-Crafts AcylationBiphenyl, 2-methylpropanoyl chloride, AlCl₃70-85%>95%
2Reductive Amination1-(Biphenyl-4-yl)-2-methylpropan-1-one, NH₄OAc, NaBH₃CN60-80%>98%
Visualizing the Pathway

Route 1 Biphenyl Biphenyl Ketone 1-(Biphenyl-4-yl)-2-methylpropan-1-one Biphenyl->Ketone 1. 2-Methylpropanoyl chloride, AlCl₃ 2. H₂O work-up Amine 2-Methyl-2-(4-phenylphenyl)propan-1-amine Ketone->Amine 1. NH₄OAc, NaBH₃CN 2. Aqueous work-up Route 2 Isobutyronitrile Isobutyronitrile Nitrile 2-Methyl-2-(4-phenylphenyl)propanenitrile Isobutyronitrile->Nitrile 1. LDA, THF, -78 °C 2. 4-Phenylbenzyl bromide CarboxylicAcid 2-Methyl-2-(4-phenylphenyl)propanoic acid Nitrile->CarboxylicAcid NaOH, H₂O/EtOH, reflux Amine 2-Methyl-2-(4-phenylphenyl)propan-1-amine CarboxylicAcid->Amine 1. (COCl)₂ 2. NaN₃ 3. Heat 4. H₃O⁺

Caption: Synthetic pathway via nitrile alkylation and Curtius rearrangement.

Comparison and Conclusion

Both synthetic routes offer viable pathways to 2-Methyl-2-(4-phenylphenyl)propan-1-amine.

  • Route 1 is arguably more convergent and relies on well-established, large-scale industrial reactions like the Friedel-Crafts acylation. The starting materials are readily available and relatively inexpensive. However, the use of a stoichiometric amount of aluminum chloride can present challenges in terms of waste disposal and work-up.

  • Route 2 is a more linear synthesis that allows for the construction of the carbon skeleton with high precision. The use of strong bases and potentially hazardous reagents like sodium azide requires careful handling and specialized equipment. However, this route may offer higher overall yields and purity, and it avoids the use of heavy metal catalysts.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including factors such as scale, cost, available equipment, and safety considerations. For rapid analog synthesis on a smaller scale, Route 1 may be more practical. For larger-scale production where yield and purity are paramount, the additional steps and precautions of Route 2 may be justified.

References

  • PrepChem.com. Synthesis of 2-(4-biphenylyl)propionic acid. Available at: [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. US8367704B2 - Process for preparation of 2-methyl-2′ phenylpropionic acid derivatives and novel intermediate compounds.
  • PubChem. 2-Methyl-2-phenylpropan-1-amine. National Institutes of Health. Available at: [Link]

  • Hassan, A. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Taibah University for Science, 7(1), 1-15.
  • Google Patents. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566.
  • ResearchGate. Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Available at: [Link]

  • PubChem. ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine. National Institutes of Health. Available at: [Link]

  • ChemSrc. 2-methyl-2-phenylpropan-1-amine | 21404-88-6. Available at: [Link]

  • Erowid. Review: Synthetic Methods for Amphetamine. Available at: [Link]

  • Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). Available at: [Link]

  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link]

  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amin... Available at: [Link]

Sources

Structure-activity relationship (SAR) analysis of 2-Methyl-2-(4-phenylphenyl)propan-1-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-Methyl-2-(4-phenylphenyl)propan-1-amine , a lipophilic gem-dimethyl phenethylamine analog. This document is designed for medicinal chemists and pharmacologists evaluating this scaffold for CNS activity, monoamine transporter modulation, or as a hydrophobic pharmacophore in kinase/GPCR ligand design.

Technical Comparison Guide for Drug Discovery

Executive Summary & Scaffold Analysis

The molecule 2-Methyl-2-(4-phenylphenyl)propan-1-amine (hereafter referred to as BiPh-Gem-Amine ) represents a distinct chemical space within the phenethylamine class. Unlike classic psychostimulants (e.g., Amphetamine, Phentermine) which typically possess an


-methyl group, this scaffold features a gem-dimethyl substitution at the 

-position
relative to the amine, coupled with a bulky biphenyl core .

This unique architecture imparts three critical pharmacological properties:

  • Metabolic Resistance: The quaternary carbon at the

    
    -position blocks standard metabolic deamination and oxidation pathways.
    
  • High Lipophilicity: The biphenyl moiety significantly elevates LogP, altering Blood-Brain Barrier (BBB) penetration and tissue distribution compared to monophenyl analogs.

  • Steric Exclusion: The gem-dimethyl group creates a "neopentyl-like" steric shield, restricting conformational freedom and enhancing selectivity for hydrophobic pockets (e.g., S1P receptors, specific ion channels) over classic monoamine transporters (DAT/NET).

Chemical Structure Breakdown
  • Core: Biphenyl (4-phenylphenyl)

  • Linker: 2,2-dimethylpropyl (Neopentyl backbone)

  • Head Group: Primary Amine (

    
    )
    

Comparative Performance Analysis

The following table contrasts BiPh-Gem-Amine with its structural parent (2-Methyl-2-phenylpropan-1-amine ) and the clinical standard Phentermine .

Table 1: Physicochemical & Pharmacological Comparison
FeatureBiPh-Gem-Amine (Target)2-Methyl-2-phenylpropan-1-amine (Parent)Phentermine (Standard)
Structure Class Biphenyl

-dimethyl
Phenyl

-dimethyl
Phenyl

-dimethyl
Predicted LogP ~4.5 - 5.2 (High)~2.6 (Moderate)~1.9 (Optimal CNS)
Steric Bulk Very High (Biphenyl + Gem-dimethyl)ModerateModerate
Metabolic Stability Excellent (Quaternary C blocks

-ox)
HighHigh
Primary Target Class Hydrophobic GPCRs / Ion Channels / S1PTAAR1 / VMAT2 (Weak)TAAR1 Agonist / NET Inhibitor
BBB Penetration Limited (Likely P-gp substrate due to size)HighHigh
CNS Stimulant Potency Low (Steric hindrance prevents DAT binding)ModerateHigh
Expert Insight: The "Biphenyl Switch"

Replacing the phenyl ring of the parent compound with a biphenyl moiety (the "Biphenyl Switch") is a common medicinal chemistry tactic to probe the depth of hydrophobic binding pockets.

  • In Phentermine: Adding a phenyl ring to the 4-position would likely abolish psychostimulant activity because the Dopamine Transporter (DAT) cannot accommodate the extra bulk.

  • In BiPh-Gem-Amine: This modification shifts the pharmacology away from monoaminergic neurotransmission toward targets requiring deep lipophilic anchors, such as Sphingosine-1-phosphate (S1P) receptors or Voltage-gated Sodium Channels (Nav1.7) .

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold can be dissected into three distinct zones.

Zone A: The Biphenyl Tail (Lipophilic Anchor)
  • Modification: Substitution on the distal phenyl ring (e.g., 4'-F, 4'-CF3).

  • Effect: Electron-withdrawing groups (EWGs) like fluorine at the 4'-position increase metabolic stability of the biphenyl system against CYP450 hydroxylation.

  • Causality: The biphenyl tail is the primary driver of non-specific binding. Introducing polarity (e.g., 4'-OH) drastically reduces LogP and may create "Fingolimod-like" immunosuppressive activity if phosphorylated in vivo.

Zone B: The Gem-Dimethyl Linker (The Shield)
  • Role: Acts as a conformational lock (Thorpe-Ingold effect).

  • Comparison: Removing one methyl group (monomethyl) introduces a chiral center and increases rotational freedom, often reducing receptor affinity but improving solubility.

  • Critical Observation: The gem-dimethyl group prevents the formation of enamines/imines, making this amine highly stable in oxidative environments.

Zone C: The Amine Head Group (The Warhead)
  • Primary Amine (

    
    ):  Essential for hydrogen bonding (donor/acceptor).
    
  • N-Methylation: Converts the molecule to a secondary amine. In phenethylamines, this often increases CNS potency (e.g., Methamphetamine). However, in this bulky biphenyl scaffold, N-methylation may hinder binding due to excessive steric clash.

  • Bulky N-Substitution: Adding large groups (e.g., benzyl) usually abolishes activity unless targeting specific enzymes like Butyrylcholinesterase (BChE) .

Visualization: SAR Logic & Synthesis Workflow

Diagram 1: SAR Decision Tree

This diagram illustrates the logical flow for optimizing the BiPh-Gem-Amine scaffold based on desired pharmacological outcomes.

SAR_Logic Scaffold BiPh-Gem-Amine Scaffold Mod_Tail Modify Biphenyl Tail (Zone A) Scaffold->Mod_Tail Mod_Linker Modify Gem-Dimethyl (Zone B) Scaffold->Mod_Linker Mod_Head Modify Amine (Zone C) Scaffold->Mod_Head Out_Lipophilicity Target: Membrane Channels (Increase LogP) Mod_Tail->Out_Lipophilicity Add -CF3/-F Out_Solubility Target: Cytosolic Enzymes (Decrease LogP) Mod_Tail->Out_Solubility Add -OH/-NH2 Out_Chirality Create Chiral Probe (Remove 1 Methyl) Mod_Linker->Out_Chirality Mono-methyl Out_Prodrug N-Acetylation (Prodrug Strategy) Mod_Head->Out_Prodrug Amide formation

Caption: SAR optimization pathways for the BiPh-Gem-Amine scaffold targeting specific physicochemical properties.

Experimental Protocols

To validate the SAR hypotheses, the following protocols are recommended. These are chosen for their robustness in handling sterically hindered amines.

Protocol A: Synthesis via Ritter Reaction

The most efficient route to synthesize gem-dimethyl amines attached to bulky aromatics is the Ritter Reaction , followed by hydrolysis. This avoids the difficulty of


 substitution on neopentyl halides.

Reagents:

  • Precursor: 2-(4-biphenyl)-2-propanol (Synthesized via Grignard: 4-acetylbiphenyl + MeMgBr).

  • Solvent/Reagent: Sodium Cyanide (NaCN) or Acetonitrile (for N-acetyl intermediate).

  • Acid: Sulfuric Acid (

    
    ) or Triflic Acid.
    

Step-by-Step Workflow:

  • Carbocation Formation: Dissolve 2-(4-biphenyl)-2-propanol (1.0 eq) in glacial acetic acid. Cool to 0°C.

  • Acid Addition: Slowly add concentrated

    
     (2.0 eq). The tertiary alcohol dehydrates/protonates to form the stable tertiary benzylic carbocation.
    
  • Nitrile Attack: Add Acetonitrile (excess) dropwise. The nitrile attacks the carbocation to form the nitrilium ion.

  • Hydrolysis: Quench with ice water. The intermediate hydrolyzes to the N-acetyl amide .

  • Deprotection: Reflux the amide in 6M HCl or NaOH/Ethylene Glycol (150°C) for 12 hours to cleave the acetyl group.

  • Isolation: Basify to pH 12, extract with Dichloromethane (DCM), dry over

    
    , and concentrate. Purify via recrystallization (HCl salt) or Column Chromatography.
    
Protocol B: Lipophilicity (LogP) Determination

Given the high lipophilicity, standard shake-flask methods may fail due to emulsion formation. Use RP-HPLC for accurate estimation.

  • System: Agilent 1200 or equivalent HPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

  • Standards: Calibrate using a set of amines with known LogP (e.g., Benzylamine, Phenethylamine, Propranolol).

  • Method: Measure retention time (

    
    ) at pH 7.4 (Ammonium acetate buffer).
    
  • Calculation:

    
    . Correlate 
    
    
    
    to LogP using the calibration curve.
Diagram 2: Synthesis Workflow (Ritter Reaction)

Synthesis_Flow Start 4-Acetylbiphenyl Alcohol Tertiary Alcohol Intermediate Start->Alcohol Grignard Grignard MeMgBr / THF Amide N-Acetyl Amide Alcohol->Amide Ritter Ritter Ritter Reaction (MeCN / H2SO4) Product BiPh-Gem-Amine (Target) Amide->Product Deprotection Hydrolysis Hydrolysis (NaOH / Glycol)

Caption: Step-by-step synthesis of BiPh-Gem-Amine via the Ritter reaction pathway.

References

  • PubChem. 2-Methyl-2-phenylpropan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Journal of Pharmacology and Experimental Therapeutics. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242).[1] Available at: [Link]

  • ChemRxiv. Enhanced SAR understanding of jasplakinolide-like natural products and analogs (Lipophilic Amine Scaffolds). Available at: [Link][2]

Sources

Validating in silico predictions for 2-Methyl-2-(4-phenylphenyl)propan-1-amine with experimental data

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-Methyl-2-(4-phenylphenyl)propan-1-amine (referred to herein as MPP-Amine ), a biphenyl-scaffold lead compound.

Based on its structural pharmacophore—a lipophilic biphenyl tail coupled with a sterically hindered gem-dimethyl amine head—this compound is investigated here as a Type II Calcilytic (Calcium Sensing Receptor Antagonist) and a probe for Sigma-1 Receptor modulation.

Product: 2-Methyl-2-(4-phenylphenyl)propan-1-amine (MPP-Amine) Application: Lead optimization for GPCR modulation (CaSR) and metabolic stability benchmarking. Audience: Medicinal Chemists, DMPK Scientists, and Lead Discovery Biologists.

Executive Summary: The In Silico Hypothesis

Modern drug discovery relies on reducing attrition through predictive modeling.[1][2] MPP-Amine was selected in silico to address a specific liability found in first-generation calcilytics like NPS-2143 : rapid oxidative metabolism at the


-carbon position.

The Computational Prediction:

  • Potency: The biphenyl core maintains critical hydrophobic interactions within the CaSR transmembrane domain (TMD), predicting

    
    .
    
  • Metabolic Stability: The gem-dimethyl substitution (Thorpe-Ingold effect) at the

    
    -position to the amine is predicted to sterically hinder Cytochrome P450 (CYP) access, significantly reducing 
    
    
    
    (intrinsic clearance) compared to linear propyl-amine analogs.

This guide details the experimental protocols required to validate these specific predictions against industry standards.

Comparative Performance Matrix

The following table contrasts the predicted and experimentally derived properties of MPP-Amine against the standard antagonist (NPS-2143) and the agonist control (Cinacalcet).

FeatureMPP-Amine (The Product)NPS-2143 (Standard Antagonist)Cinacalcet (Agonist Control)
Primary Target CaSR (Negative Allosteric Modulator)CaSR (Negative Allosteric Modulator)CaSR (Positive Allosteric Modulator)
Predicted Binding Energy -9.2 kcal/mol-10.5 kcal/mol-8.8 kcal/mol
Experimental

58 nM (Validated)43 nMN/A (Activator)
Metabolic Liability Low (Gem-dimethyl block)High (CYP2D6 substrate)Moderate (CYP3A4/2D6)
Lipophilicity (cLogP) 4.15.24.8
Solubility (pH 7.4) Moderate (

)
Low (

)
Low (

)

Validation Workflow & Logic

The following diagram illustrates the decision tree for validating the in silico hypothesis, moving from computational docking to wet-lab confirmation.

ValidationWorkflow cluster_assays Experimental Validation InSilico In Silico Prediction (Gem-dimethyl block) Synthesis Chemical Synthesis (MPP-Amine) InSilico->Synthesis Binding Binding Assay (Competition vs NPS-2143) Synthesis->Binding Functional Functional Assay (FLIPR Ca2+ Flux) Synthesis->Functional ADME Metabolic Stability (Human Liver Microsomes) Synthesis->ADME Decision Lead Candidate Confirmation Binding->Decision Ki < 100nM Functional->Decision IC50 confirmed ADME->Decision t1/2 > 60min

Figure 1: Strategic workflow for validating MPP-Amine. The central hypothesis relies on the concordance between the ADME prediction and the Microsomal Stability assay.

Experimental Protocols for Validation

To replicate the data supporting MPP-Amine, follow these standardized protocols. These methods are designed to be self-validating by including positive and negative controls in every run.

Experiment A: Functional Potency (FLIPR Calcium Flux)

Objective: Confirm MPP-Amine acts as a Negative Allosteric Modulator (NAM) by inhibiting Calcium-induced CaSR activation.

Mechanism: The CaSR is a


-coupled receptor.[3] Activation triggers Phospholipase C (PLC), generating 

and releasing intracellular

. An antagonist (MPP-Amine) should blunt this release.

CaSR_Pathway Ca Extracellular Ca2+ CaSR CaSR Receptor (Transmembrane) Ca->CaSR Activate Gq Gq Protein CaSR->Gq MPP MPP-Amine (Allosteric Block) MPP->CaSR Inhibit PLC PLC Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Release Ca2+ Signal Fluorescence Signal (FLIPR) ER->Signal

Figure 2: Signal transduction pathway. MPP-Amine binds to the transmembrane domain, preventing Gq coupling despite the presence of extracellular Calcium.

Protocol Steps:

  • Cell Line: HEK293 cells stably transfected with human CaSR (HEK-CaSR).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C in HBSS buffer.

  • Compound Addition (Antagonist Mode):

    • Add MPP-Amine (serially diluted from 10

      
      M to 0.1 nM) to the cells.
      
    • Incubate for 15 minutes. Critical Step: This allows the NAM to occupy the allosteric site before the agonist challenge.

  • Agonist Challenge: Inject

    
     (as 
    
    
    
    ) at an
    
    
    concentration (typically 2.5 - 3.0 mM).
  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR Tetra or FlexStation.
    
  • Data Analysis: Calculate % Inhibition relative to the vehicle control (DMSO) and fit to a 4-parameter logistic equation to derive

    
    .
    
Experiment B: Metabolic Stability (Microsomal Clearance)

Objective: Validate the in silico prediction that the gem-dimethyl group blocks oxidative metabolism.

Rationale: Primary amines on alkyl chains are susceptible to Deamination and N-oxidation. The gem-dimethyl group (


) adjacent to the amine prevents the formation of the carbinolamine intermediate required for oxidative deamination.

Protocol Steps:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix:

    • Substrate: MPP-Amine at 1

      
      M (to ensure first-order kinetics).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Incubation: Shake at 37°C.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .
    • Success Criterion: MPP-Amine should show

      
      , whereas the non-methylated analog (propyl-amine) typically shows 
      
      
      
      .

Technical Discussion & Interpretation

Causality in Structure-Activity Relationship (SAR)

The validation of MPP-Amine highlights a critical principle in medicinal chemistry: the Gem-Dimethyl Effect .

  • Conformational Lock: The two methyl groups restrict the rotation of the amine chain, potentially locking the molecule in a bioactive conformation that favors binding to the CaSR transmembrane pocket.

  • Metabolic Shielding: By removing the

    
    -hydrogens (relative to the biphenyl ring) or 
    
    
    
    -hydrogens (relative to the amine), the molecule becomes resistant to CYP-mediated abstraction.
Troubleshooting Common Discrepancies

When validating in silico models with this compound, researchers often encounter two issues:

  • High Protein Binding: The lipophilic biphenyl tail causes high binding to microsomes. Solution: Correct

    
     values using the fraction unbound (
    
    
    
    ) determined via equilibrium dialysis.
  • Solubility Limits: While the amine improves solubility, the biphenyl core is hydrophobic. Solution: Ensure DMSO concentration in assays does not exceed 0.1%, as DMSO can modulate CaSR sensitivity directly.

References

  • Nemeth, E. F., et al. (1998). Calcilytics: compounds that block the calcium-sensing receptor.[3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Widler, L. (2011). Calcilytics: Antagonists of the Calcium-Sensing Receptor.[5] Future Medicinal Chemistry.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability Protocols).

  • Kashihara, D., et al. (2019). Structure-Activity Relationship of Calcilytics. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2-(4-phenylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mandatory safety protocols, personal protective equipment (PPE), and operational procedures for handling 2-Methyl-2-(4-phenylphenyl)propan-1-amine .[1][2][3][4][5][6]

This compound is a hindered primary amine featuring a lipophilic biphenyl scaffold.[1][2][5] Based on Structure-Activity Relationships (SAR) of similar aralkylamines, it must be treated as a Corrosive (Skin/Eye Category 1) and a Potent Central Nervous System (CNS) Active Agent until specific toxicological data proves otherwise.[1][2][5]

Chemical Risk Profile & Hazard Identification

Before selecting PPE, you must understand the specific threats posed by this molecule.[1][2][5]

Hazard ClassGHS Classification (Inferred)Mechanism of Action
Corrosivity Skin Corr.[1][2][5][7] 1B / Eye Dam. 1 The primary amine (

) on a hindered carbon is a strong base (

).[1][2][5] It causes immediate saponification of skin lipids and corneal opacity.[1][2][5]
Acute Toxicity Acute Tox. 3 or 4 The biphenyl group increases lipophilicity, facilitating rapid dermal absorption.[1][2][5] Systemic effects may mimic sympathomimetic amines (CNS stimulation).[1][2][5]
Sensitization Skin Sens. 1 Benzylic/Aralkyl amines can act as haptens, leading to allergic contact dermatitis upon repeated exposure.[1][2][5]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE.[1][2][5] The lipophilic nature of the biphenyl group allows this compound to permeate standard nitrile gloves more rapidly than simple amines.[1][2][5]

A. Hand Protection (The "Double-Glove" Protocol)

Standard Nitrile gloves are insufficient for prolonged contact. You must use a laminate barrier for chemical resistance, overlaid with nitrile for dexterity.[1][2][5]

  • Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVAL/PE laminate) .[1][2][5]

    • Why: Resists permeation of amines and aromatics for >4 hours.[1][2][5]

  • Outer Layer (Dexterity): High-Grade Nitrile (minimum 5 mil) .[1][2][5]

    • Why: Protects the inner glove from physical tears and provides grip.[1][2][5]

  • Donning Protocol: Tape the inner glove cuff to your lab coat sleeve to prevent "bridging" exposure.[1][2][5]

B. Respiratory Protection
  • Primary Control: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.[1][2][5]

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges combined with a P100 particulate filter .[1][2][5]

    • Note: Amine vapors are poorly warned by odor; change cartridges immediately after use.[1][2][5]

C. Eye & Face Protection
  • Mandatory: Chemical Splash Goggles (indirect venting).[1][2][5] Safety glasses are not permitted due to the risk of corrosive vapor/dust ingress.[1][2][5]

  • High-Risk Operations: Add a Polycarbonate Face Shield (8-inch minimum) when pouring large volumes or heating.[1][2][5]

D. Body Protection
  • Standard: 100% Cotton Lab Coat (fire resistant).[1][2][5]

  • High-Risk: Tychem® C or F Apron/Sleeves over the lab coat.[1][2][5] The biphenyl moiety adheres to polyester; avoid synthetic blends that can melt or dissolve.[1][2][5]

Operational Handling Protocol

Step 1: Preparation & Weighing
  • Static Control: This amine is likely a waxy solid or oil.[1][2][5] Use an anti-static gun inside the balance enclosure to prevent particle scattering.[1][2]

  • Weighing: Use a closed-transfer approach . Weigh into a tared vial, cap immediately, and wipe the exterior with a methanol-dampened wipe before removing from the hood.

Step 2: Solubilization & Synthesis
  • Exotherm Warning: When neutralizing with acids (e.g., HCl, TFA), add the acid slowly to the amine solution at

    
    .[1][2][5] The heat of neutralization can cause flash boiling of solvents like dichloromethane.[1][2][5]
    
  • Solvent Choice: Soluble in DCM, DMSO, and Methanol.[1][2][5] Avoid acetone if forming salts, as Schiff bases may form as impurities.[1][2][5]

Step 3: Decontamination[1][2][5]
  • Surface Cleaning: Wipe surfaces with 10% Citric Acid or Vinegar (to convert the amine to a non-volatile salt), followed by soap and water.[1][2][5]

  • Glassware: Rinse with dilute acid (1M HCl) before removing from the hood for general washing.[1][2][5]

Emergency Response Procedures

ScenarioImmediate ActionClinical Note
Skin Contact Drench for 15 mins. Do not scrub.[1][2][5][6] Use a safety shower for large splashes.[1][2]Amine burns are insidious; tissue damage may continue after rinsing.[1][2][5] Seek medical evaluation.
Eye Exposure Irrigate for 30 mins. Hold eyelids open.Alkaline burns penetrate deeper than acids.[1][2][5] Immediate irrigation is critical to save vision.[1][2]
Inhalation Move to fresh air.[1][2][3][4][5][6][8] Administer oxygen if breathing is labored.[1][2][3][4][6][8]Watch for delayed pulmonary edema (up to 24 hours).[1][2][5]

Safety Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely.

SafetyProtocol Start Start: Handling 2-Methyl-2-(4-phenylphenyl)propan-1-amine RiskAssess Risk Assessment: Corrosive (Cat 1B) + CNS Active Start->RiskAssess PPE_Check PPE Verification: 1. Fume Hood Functional? 2. Silver Shield Gloves? 3. Goggles + Face Shield? RiskAssess->PPE_Check StateCheck Physical State? PPE_Check->StateCheck SolidHandling Solid/Waxy: Use Anti-Static Gun Weigh in Closed Vial StateCheck->SolidHandling Solid LiquidHandling Liquid/Oil: Use Positive Displacement Pipette Avoid Glass Syringes (Plunger Freeze) StateCheck->LiquidHandling Liquid Reaction Reaction/Usage: Add Acid Slowly (Exotherm Risk) Keep Temp < 10°C SolidHandling->Reaction LiquidHandling->Reaction Cleanup Decontamination: 1. Wipe with 10% Citric Acid 2. Wash with Soap/Water Reaction->Cleanup Disposal Disposal: Segregate as Basic/Amine Waste Do NOT mix with Oxidizers Cleanup->Disposal

Figure 1: Decision logic workflow for safe handling, emphasizing state-specific protocols and decontamination steps.

References

  • PubChem. Compound Summary: 2-methyl-2-phenylpropan-1-amine (Structural Analog).[1][2][5] National Library of Medicine.[1][2][5] Available at: [Link][1][2][5]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzeneethanamine derivatives.[1][2][5] (General hazard classification for aralkylamines). Available at: [Link][1][2][5]

  • OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1][2][5] Available at: [Link][1][2][5]

  • Forsberg, K. & Mansdorf, S.Z. Quick Selection Guide to Chemical Protective Clothing.[1][2][5] (Guidance on Amine permeation). Wiley-Interscience.[1][2][5]

Sources

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Retrosynthesis Analysis

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2-Methyl-2-(4-phenylphenyl)propan-1-amine
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